Cas no 14372-65-7 (6-Butoxybenzo[d]thiazol-2-amine)

6-Butoxybenzo[d]thiazol-2-amine is a heterocyclic organic compound featuring a benzothiazole core substituted with a butoxy group at the 6-position and an amine at the 2-position. This structure imparts unique reactivity and functional properties, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The butoxy side chain enhances solubility in organic solvents, facilitating further derivatization, while the amine group offers a versatile site for coupling reactions. Its stability under standard conditions and compatibility with a range of chemical transformations make it a practical choice for researchers developing bioactive molecules or specialty chemicals.
6-Butoxybenzo[d]thiazol-2-amine structure
14372-65-7 structure
Product Name:6-Butoxybenzo[d]thiazol-2-amine
CAS No:14372-65-7
MF:C11H14N2OS
MW:222.306661128998
CID:120370
PubChem ID:597318
Update Time:2025-05-28

6-Butoxybenzo[d]thiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 6-Butoxybenzo[d]thiazol-2-amine
    • 2-Benzothiazolamine,6-butoxy-
    • 2-Benzothiazolamine,6-butoxy-(9CI)
    • 6-Butoxy-1,3-benzothiazol-2-amine
    • 6-Butoxy-benzothiazol-2-ylamine
    • 14372-65-7
    • 6-Butoxy-1,3-benzothiazol-2-amine #
    • SCHEMBL5946843
    • 2-amino-6-butoxybenzothiazole
    • MFCD03764795
    • AKOS022188859
    • F73702
    • 2-Benzothiazolamine, 6-butoxy-
    • DB-281144
    • STL576035
    • MDL: MFCD03764795
    • Inchi: 1S/C11H14N2OS/c1-2-3-6-14-8-4-5-9-10(7-8)15-11(12)13-9/h4-5,7H,2-3,6H2,1H3,(H2,12,13)
    • InChI Key: UZJMSFZHPMSAHI-UHFFFAOYSA-N
    • SMILES: S1C(N)=NC2C=CC(=CC1=2)OCCCC

Computed Properties

  • Exact Mass: 222.08282
  • Monoisotopic Mass: 222.08268425g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 203
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 76.4Ų

Experimental Properties

  • PSA: 48.14

6-Butoxybenzo[d]thiazol-2-amine Pricemore >>

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